4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropyl group, a fluorobenzyl sulfonyl moiety, a piperidine ring, and a triazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Fluorobenzyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazolone core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group or the triazolone core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorobenzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Transition metals like palladium or rhodium for cyclopropanation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desulfonylated or deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural complexity. It could serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, 4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(1-(benzylsulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the fluorine atom, which could affect its reactivity and biological activity.
4-cyclopropyl-3-(1-((4-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
Uniqueness
The presence of the fluorine atom in the 3-fluorobenzyl group can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-cyclopropyl-5-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-21-18(24)23(16-5-6-16)17(20-21)14-7-9-22(10-8-14)27(25,26)12-13-3-2-4-15(19)11-13/h2-4,11,14,16H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCORZDHBDJEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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